molecular formula C15H26N2O6 B1321353 (2S,4S)-Boc-4-(boc-amino)-proline CAS No. 254881-69-1

(2S,4S)-Boc-4-(boc-amino)-proline

Cat. No.: B1321353
CAS No.: 254881-69-1
M. Wt: 330.38 g/mol
InChI Key: NQQSUHFDJACIAC-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-Boc-4-(boc-amino)-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are used to protect the amino and carboxyl groups during chemical reactions. The Boc groups make the compound more stable and easier to handle in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Boc-4-(boc-amino)-proline typically involves the protection of the amino and carboxyl groups of proline. One common method is to react proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected proline derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Boc-4-(boc-amino)-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected proline derivatives and various peptide compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2S,4S)-Boc-4-(boc-amino)-proline involves its role as a protected amino acid derivative. The Boc groups protect the amino and carboxyl groups during chemical reactions, preventing unwanted side reactions and allowing for selective functionalization. The compound can be deprotected under acidic conditions, revealing the reactive amino and carboxyl groups for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-Boc-4-(boc-amino)-proline is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where precise control over functional group reactivity is required .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSUHFDJACIAC-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612629
Record name (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254881-69-1
Record name (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.